molecular formula C29H44O9 B1664366 Actodigine CAS No. 36983-69-4

Actodigine

Cat. No. B1664366
CAS RN: 36983-69-4
M. Wt: 536.7 g/mol
InChI Key: ACLJAFRNPZVVIW-ADFGDECNSA-N
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Description

Actodigine, also known as actodigin, is a chemical compound with the molecular formula C29H44O9 . It has an average mass of 536.654 Da and a monoisotopic mass of 536.298523 Da . It has 13 defined stereocenters .


Molecular Structure Analysis

Actodigine has a complex molecular structure with multiple functional groups . It contains a lactone group, a glucopyranosyloxy group, and multiple hydroxy groups . The molecule has 13 defined stereocenters , indicating a high degree of stereochemistry .


Physical And Chemical Properties Analysis

Actodigine’s physical and chemical properties are largely determined by its molecular structure . It has a relatively high molecular weight (536.654 Da), which could influence its solubility, reactivity, and interactions with other molecules .

Scientific Research Applications

1. Actigraphy in Sleep and Circadian Rhythm Research

  • Actigraphy is extensively used in sleep research and clinical care for patients with sleep and circadian rhythm abnormalities. It provides an accurate estimate of sleep patterns in normal, healthy adult populations and in patients suspected of certain sleep disorders (Morgenthaler et al., 2007).
  • Actigraphy has been validated among pediatric populations for assessing sleep-wake patterns, offering a more objective measure than parent-reporting and allowing extended monitoring in natural environments (Meltzer et al., 2012).

2. Methodological Challenges and Standardization in Actigraphy

  • There are methodological challenges in actigraphy, such as variability in sampling, data processing, and analysis, which impact the comparability of findings across studies. Standardization in reporting is crucial for advancing sleep and circadian rhythm science (Berger et al., 2008).

3. Clinical Applications of Actigraphy

  • Actigraphy is valuable in assessing sleep variability in insomnia, evaluating treatment effects (like hypnotic drugs, light treatment), and diagnosing circadian rhythm disorders. It is particularly useful in populations where traditional sleep monitoring is challenging, such as in infants and elderly (Ancoli-Israel et al., 2003).

4. Use of Actigraphy in Specific Populations

  • In studies involving cancer patients, actigraphy provided insights into sleep patterns, offering a non-invasive method to understand sleep disturbances and their association with health-related variables (Berger et al., 2008).

5. Data Collection and Processing in Actigraphy

  • The ActiGraph GT3X/+ accelerometer, a device for measuring physical activity and sleep behaviors, requires specific data collection and processing criteria for accurate assessment. This systematic review identifies key criteria for use across different age groups (Migueles et al., 2017).

properties

IUPAC Name

4-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O9/c1-27-9-5-16(37-26-24(33)23(32)22(31)21(14-30)38-26)13-15(27)3-4-20-19(27)6-10-28(2)18(7-11-29(20,28)35)17-8-12-36-25(17)34/h8,15-16,18-24,26,30-33,35H,3-7,9-14H2,1-2H3/t15-,16+,18-,19+,20-,21-,22-,23+,24-,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLJAFRNPZVVIW-ADFGDECNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CCOC5=O)O)C)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CCOC5=O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043283
Record name Actodigin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actodiginum

CAS RN

36983-69-4
Record name Actodigin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036983694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actodigin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTODIGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E4KL95FK9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Sivaramakrishnan - 1983 - elibrary.ru
Part A describes the synthesis of the two epimeric methyl digitoxigenin glucosides A (, 1) and A (, 2), using testosterone A (, 3) as the starting material. Testosterone was converted by a …
Number of citations: 0 elibrary.ru
M Ramirez, L Del Valle, A Sanchez-Mendoza… - Biochemical …, 2005 - Elsevier
Compound 14β,17β-cycloketoester-3β-OH androstane (INCICH-D7) is a semisynthetic product of a structural modification of the digitoxigenin molecule. INCICH-D7 has a heterocyclic …
Number of citations: 1 www.sciencedirect.com
R BOJORGES, M CARDENAS… - ARCHIVOS …, 1974 - … NUM 300, MEXICO CITY 7, MEXICO
Number of citations: 0
R BOJORGES, M Cardenas, G Pastelin, R Mendez - 1974 - pascal-francis.inist.fr
… Other title ACTION DE L'ACTODIGINE (AY-22,241) CHEZ LES MALADES AVEC UNE INSUFFISANCE CARDIAQUE ET UNE FIBRILLATION OU UN FLUTTER AURICULAIRE …
Number of citations: 1 pascal-francis.inist.fr

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